HSD17B13 is a liver-specific, lipid droplet (LD)-associated enzyme that has emerged as a promising therapeutic target for chronic liver diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as NASH [1] [2] [3].
HSD17B13 is an NAD+-dependent enzyme from the short-chain dehydrogenase/reductase (SDR) superfamily [5]. While its precise endogenous function and native substrate(s) remain areas of active research [6] [7], its catalytic mechanism and inhibition have been characterized.
The diagram below illustrates the postulated catalytic mechanism of HSD17B13 and the competitive inhibition by small molecules.
HSD17B13 catalyzes alcohol oxidation using NAD+, while competitive inhibitors block the substrate-binding pocket.
Small molecule inhibitors typically function by competitive inhibition. They bind directly to the enzyme's active site, which is also occupied by the NAD+ cofactor, thereby physically blocking the natural substrate from binding and preventing the oxidation reaction [6] [5].
Crystal structures of HSD17B13 have been solved in complex with inhibitors, providing a blueprint for structure-based drug design [8] [5]. The table below summarizes key structural and mechanistic features of inhibitor binding.
| Feature | Structural/Mechanistic Insight | Experimental Evidence |
|---|---|---|
| Active Site Binding | Inhibitors occupy the substrate-binding pocket, making key hydrogen-bonding interactions with active site residues (e.g., S172, Y185) and the NAD+ cofactor [6] [5]. | X-ray crystallography (e.g., PDB 8G89) [8]. |
| Hydrophobic Interactions | Lipophilic tails on inhibitors extend into hydrophobic regions of the active site (e.g., towards helix-turn-helix motif P260-C-terminus), enhancing binding affinity [6]. | Structure-activity relationship (SAR) studies and co-crystal structures [6]. |
| Inhibitor Scaffolds | At least two distinct chemotypes have been identified: fluorophenols (e.g., Compound 1) and sulfonamide-linked benzoic acids (e.g., Compound 6) [5]. | High-throughput screening (HTS) of ~3.2M compounds [5]. |
The following methodologies are commonly used to identify and characterize HSD17B13 inhibitors.
The development of HSD17B13 inhibitors is a highly active area in liver therapeutics. Key implications and considerations include:
The table below summarizes a key series of sulfonamide inhibitors and a surrogate substrate, which represent the cutting edge of 17B-HSD13 pharmacological tool development.
| Compound | Biochemical IC₅₀ / EC₅₀ | Cellular IC₅₀ | Key Characteristics & Purpose | Citation |
|---|---|---|---|---|
| Compound 6 (Inhibitor) | 85 nM | 280 nM | A potent, selective lead inhibitor; used for co-crystal structure analysis. | [1] |
| Compound 13 (Surrogate Substrate) | N/A | N/A | A synthetic, HSD-selective substrate derived from inhibitor 6; enables quantitative measurement of endogenous enzyme inhibition in primary human hepatocytes. | [1] |
| First-in-Class Multitarget Modulator | HSD17B13 IC₅₀ = 0.91 µM; PPARα/δ/γ EC₅₀ = 1.55/0.12/0.01 µM | N/A | A single molecule acting on HSD17B13 and PPAR; demonstrated high liver-targeting and robust anti-MASH effects in a study dated 2025. | [2] |
A generalized workflow for the discovery and application of these chemical tools, as detailed in the research, can be visualized as follows:
Diagram of the inhibitor and surrogate substrate discovery workflow.
This protocol was used to determine the IC₅₀ values of inhibitors like the sulfonamide series [1].
This protocol measures a compound's ability to inhibit 17B-HSD13 in a cellular environment [1].
This technique provided the atomic-level structures critical for optimizing inhibitors [3] [1].
XDS and autoPROC are used for data reduction and scaling.BUSTER.The development of the surrogate substrate Compound 13 is a significant breakthrough because it allows, for the first time, direct quantification of target engagement for 17B-HSD13 inhibitors in primary human hepatocytes, a metabolically relevant endogenous system [1].
Furthermore, application of this tool revealed that a common protective human variant (IsoD), previously thought to be a complete loss-of-function mutant, retains catalytic activity towards some substrates. This finding suggests that the protective mechanism may be more complex than a simple loss of enzymatic function, potentially involving reduced protein stability or altered scaffolding properties [1].
The strong genetic evidence that loss-of-function variants in the HSD17B13 gene protect against the progression of chronic liver diseases has made it a promising target for drug development, particularly for non-alcoholic steatohepatitis (NASH) [1] [2].
The table below summarizes the key protective variants and the general therapeutic strategies aimed at replicating their effect:
| Aspect | Description |
|---|---|
| Protective Variants | rs72613567 (splice variant), rs62305723 (P260S), rs143404524 (A192Lfs) [1] [2]. |
| Effect of Variants | Truncated, unstable proteins with loss of enzymatic activity; reduced risk of NASH, fibrosis, cirrhosis, and HCC [1]. |
| Therapeutic Goal | Develop agents that inhibit HSD17B13 activity to mimic protective variants and slow NAFLD/NASH progression [1]. |
| Modality 1: RNAi | Aim: Silence HSD17B13 gene expression. Example: Patents for RNAi compositions (e.g., WO2019183164A1) [3]. |
| Modality 2: Small Molecules | Aim: Directly inhibit HSD17B13 enzyme activity. Status: High-throughput screening identifies inhibitor compounds [2]. |
Recent structural and mechanistic studies provide a foundation for how small-molecule inhibitors might work, though they do not mention HSD17B13-IN-89 specifically.
This protocol is adapted from high-throughput screening (HTS) and inhibitor characterization methods used in research on HSD17B13 [1] [2]. The assay measures the compound's ability to inhibit the conversion of a substrate by HSD17B13 in a purified system.
1. Key Reagents and Materials
2. Experimental Procedure
3. Data Analysis
The table below summarizes quantitative data and experimental conditions from published studies on HSD17B13 inhibitors for your reference.
| Assay Type | Substrate Used | Cofactor | Reported IC₅₀ for this compound | IC₅₀ of Related Inhibitors |
|---|---|---|---|---|
| Biochemical (Purified Enzyme) | β-estradiol (10 µM) [2] | NAD+ [1] [2] | < 0.1 µM (for Estradiol turnover) [3] | Ranges from 10 nM to 770 nM for other compounds [2]. |
| Cellular (Overexpression) | β-estradiol (added exogenously) [2] | Endogenous | Information Missing | Ranges from 280 nM to >70,000 nM, highly dependent on cell permeability [2]. |
Papp) are critical determinants of its cellular potency. A compound may be potent in a biochemical assay but inactive in cells due to poor cellular uptake [2].To contextualize the therapeutic goal of inhibition, the following diagram illustrates the role of HSD17B13 in liver cells. Inhibiting this enzyme mimics the protective effect of loss-of-function genetic variants.
This diagram shows that HSD17B13 localizes to lipid droplets and interacts with the lipase ATGL and its co-activator CGI-58. Evidence suggests HSD17B13 can sequester CGI-58, thereby inhibiting ATGL-mediated lipolysis (the breakdown of fats) [4] [5]. When this function is overactive, it leads to lipid accumulation. Inhibition of HSD17B13 is therefore theorized to release CGI-58, enhance lipolysis, and reduce lipid accumulation, mirroring the protective effect of natural loss-of-function variants [4].
Objective: To quantitatively measure the inhibition potency and selectivity of a sulfonamide-based HSD17B13 inhibitor in cellular systems, including those overexpressing the enzyme and primary human hepatocytes with endogenous expression.
Background: HSD17B13 is a lipid droplet-associated, NAD-dependent enzyme and a promising therapeutic target for Metabolic Dysfunction-Associated Steatohepatitis (MASH). Loss-of-function variants in the HSD17B13 gene are protective against liver fibrosis, ballooning, and inflammation [1] [2] [3]. The development of cell-based assays is crucial for evaluating proximal target engagement and the functional modulation of novel inhibitors in a physiologically relevant context [1].
The table below summarizes the key biochemical and cellular profiling data for a series of sulfonamide-based HSD17B13 inhibitors, including the lead compound.
Table 1: Potency and Physicochemical Properties of Sulfonamide-Based HSD17B13 Inhibitors
| Compound ID | Biochemical IC₅₀ (nM) a | HEK293AD Cell IC₅₀ (nM) b | LogD c | Passive Permeability, Papp (10⁻⁶ cm/s) d |
|---|---|---|---|---|
| 1 | 200 | >70,000 | 0.9 | 1.7 |
| 2 | 770 | >80,000 | 0.6 | 4.0 |
| 3 | 140 | >63,000 | -0.2 | 0.9 |
| 4 | 47 | 3,400 | 0.9 | 15 |
| 5 | 85 | 1,200 | 0.5 | 5.3 |
| 6 (Lead) | 10 | 280 | 2.0 | 11 |
Footnotes: a Inhibition of β-estradiol turnover by purified recombinant human 17B-HSD13. IC₅₀ is reported as the geometric mean of at least 3 replicates. b Inhibition of β-estradiol turnover in HEK293AD cells overexpressing human 17B-HSD13. c Experimental LogD using the shake-flask method at pH=7.4. d Passive permeability determined by Ralph Russ canine kidney (RRCK) cells.
The data illustrates a critical structure-activity relationship: early leads with low lipophilicity (LogD) and permeability lacked cellular activity. Optimizing for these properties yielded Compound 6, which demonstrated high biochemical potency and effective cellular activity [1].
This protocol measures the inhibitor's potency in a controlled, high-expression system.
1. Cell Culture and Transfection:
2. Inhibitor Treatment and Reaction:
3. Quantification and Analysis:
The following workflow diagram summarizes this protocol:
Diagram 1: HEK293AD Overexpression Assay Workflow
This protocol is for measuring inhibition in an endogenous, physiologically relevant system, which has been a historical challenge for HSD17B13.
1. Cell Preparation:
2. Use of a Synthetic Surrogate Substrate:
3. Inhibitor Treatment and Reaction:
4. Quantification and Analysis:
Diagram 2: Primary Hepatocyte Assay Workflow
These application notes provide a validated framework for profiling HSD17B13 inhibitors in cellular environments. The key to success lies in using compounds with optimized drug-like properties and employing selective surrogate substrates to accurately quantify inhibition in endogenously expressing systems like primary human hepatocytes.
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. Loss-of-function variants in this enzyme are genetically protective against the progression of non-alcoholic fatty liver disease (NAFLD) to steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, making it a compelling therapeutic target [1] [2].
The general catalytic mechanism of HSD17B13 involves the NAD+-dependent oxidation of alcohols to carbonyls [3] [4]. This foundational biochemistry is the basis for most assays designed to measure its activity or inhibition.
The following table summarizes the key available data for this compound:
| Property | Value / Description |
|---|---|
| Biological Activity | 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor [5] |
| Reported IC₅₀ | < 0.1 μM for Estradiol (β-estradiol) oxidation [5] |
| Research Use | Used in NAFLD (Nonalcoholic fatty liver diseases) research [5] |
| Molecular Weight | 526.27 [5] |
| CAS Number | 2770247-94-2 [5] |
While the exact protocol using this compound is not public, the methodology below is reconstructed from similar published work on HSD17B13 inhibitor screening and characterization [3] [2]. This protocol is designed to determine the IC₅₀ of a compound in a biochemical setting.
1. Principle The assay measures the inhibitor's ability to block the HSD17B13-catalyzed oxidation of a substrate (like β-estradiol). This oxidation reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH is detected using a commercial luminescent detection reagent [3].
2. Key Reagents
3. Workflow The experimental workflow for the biochemical inhibition assay involves the following steps:
4. Procedure Details
To confirm that this compound can inhibit the enzyme in a more physiologically relevant environment, a cellular assay can be employed. A common challenge is that natural substrates like β-estradiol often show a poor signal window in metabolically relevant cells [3]. A advanced solution is to use a synthetic surrogate substrate.
1. Principle Cells endogenously or overexpressing HSD17B13 are treated with the inhibitor. A cell-permeable synthetic substrate is then added. The cellular HSD17B13 enzyme turns over this substrate, and the product is quantified by LC-MS to measure enzymatic activity directly in the cellular context [3].
2. Key Reagents
3. Procedure Outline
Based on the search results, here is a summary of the information that is available about this compound:
| Information Category | Available Details | Source / Context |
|---|---|---|
| Compound Name | HSD17B13-IN-89 | A named inhibitor in a structural database [1]. |
| PDB ID | 8G89 | The code for its 3D structure in the Protein Data Bank [1]. |
| Target Protein | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | A liver-enriched, lipid droplet-associated enzyme [2] [3] [4]. |
| Structural Details | Co-crystal structure with HSD17B13, its NAD+ cofactor, and a bound lipid/detergent molecule [1]. | Provides a basis for structure-based drug design. |
| Inhibitor Series | Part of a series of sulfonamide-based inhibitors [5]. | Developed from high-throughput screening and medicinal chemistry optimization. |
Since direct dosing data is unavailable, here are practical steps you can take to gather the necessary information for your research:
Based on the structural data, the following diagram illustrates how this compound is believed to function at a molecular level. This can guide your understanding of its therapeutic potential.
HSD17B13-IN-89 (also referred to as Compound 1 in the source literature) is a small-molecule inhibitor of Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) [1] [2]. It was identified via a high-throughput screen of over 3.2 million compounds [1].
The following table summarizes its key characteristics:
| Feature | Description |
|---|---|
| Chemical Identity | Fluorophenol-containing compound [1] |
| Known Prior Activity | Disclosed antagonist of the N-methyl-D-aspartate (NMDA) NR2B receptor [1] |
| Primary Target | HSD17B13 [1] |
| Binding Context | Binds the active site of HSD17B13 in complex with its NAD+ cofactor [1] |
| Biochemical IC₅₀ | 200 nM (against purified human HSD17B13 with β-estradiol as substrate) [2] |
| Cellular Activity | Active in cell-based assays [1] |
The crystal structure of HSD17B13 in complex with this inhibitor (PDB ID: 8G89) has been solved, providing a basis for structure-based drug design [1] [3].
To investigate the effects of this compound on lipid droplets, you can adapt established methodologies from related studies on HSD17B13 and lipid metabolism. The workflow below integrates key experimental steps.
Here are detailed protocols for the key methods outlined in the workflow, compiled from recent studies.
This protocol is adapted from a study investigating the HSD17B13 S33A mutant [5].
This protocol is based on a detailed lipid extraction and measurement method [6].
When developing your assay, please consider the following points derived from the search results:
While a pre-optimized protocol for a "this compound lipid droplet assay" is not available, the structural and initial activity data for this compound provide a strong foundation. By integrating the established methodologies detailed above—including cell-based treatments, Oil Red O staining, and biochemical triglyceride quantification—you can effectively develop a robust application note to investigate the compound's effects on lipid biology.
HSD17B13-IN-9 (referred to as compound 13 in the source literature) is a synthetic surrogate substrate evolved from a sulfonamide-based inhibitor series [1]. It was specifically designed to overcome the challenge of quantifying inhibition of the endogenously expressed 17B-HSD13 enzyme in primary human hepatocytes, for which there is no confirmed natural substrate [1].
The table below summarizes the key quantitative data available for this compound and its predecessor, inhibitor 6 [1].
Table 1: Biochemical and Cellular Profiling of Key Sulfonamide Compounds
| Compound ID | Role / Key Feature | Biochemical IC₅₀ (nM) | HEK293AD Cell-Based IC₅₀ (nM) | LogD | Passive Permeability, Papp (10⁻⁶ cm/s) |
|---|---|---|---|---|---|
| 6 | Parent Inhibitor | 10 | 280 | 2.0 | 11 |
| 13 (HSD17B13-IN-9) | Selective Surrogate Substrate | Information not explicitly provided in abstract | Information not explicitly provided in abstract | Information not explicitly provided in abstract | Information not explicitly provided in abstract |
Key Advantages of HSD17B13-IN-9:
The following protocol adapts the methodology used to apply HSD17B13-IN-9 for measuring inhibition of endogenous 17B-HSD13 activity in primary human hepatocytes [1].
Workflow: Assessing 17B-HSD13 Inhibition Using Surrogate Substrate HSD17B13-IN-9
This approach using HSD17B13-IN-9 was pivotal in clarifying the activity of a common protective variant of 17B-HSD13 (IsoD). Contrary to earlier reports that suggested it was a complete loss-of-function variant, application of this substrate revealed that the IsoD variant maintains NAD-dependent catalytic activity towards some, though not all, substrates [1]. This highlights the importance of substrate choice when characterizing this enzyme and its variants.
The reported crystal structures of HSD17B13 were pivotal for understanding its biology and inhibitor binding. Key achievements and strategies from these studies are summarized below.
Table 1: Key Breakthroughs in HSD17B13 Crystallography
| Aspect | Description & Rationale |
|---|---|
| Protein Engineering | Used full-length protein; N-terminal truncations caused low yield/aggregation. Critical for studying lipid droplet association [1]. |
| Stabilization & Solubilization | Extracted/solubilized with detergent micelles; C12E8 (octaethylene glycol monododecyl ether) provided optimal stability for crystallization [1]. |
| Crystallization Cocktail | Inclusion of NAD+ cofactor and a small-molecule inhibitor was absolutely critical for forming diffraction-quality crystals [1]. |
| Species Optimization | Initial human HSD17B13 crystals diffracted poorly (5-6 Å); switched to dog wild-type HSD17B13 for improved crystals. Used chimeric human-dog proteins for highest resolution [1]. |
Based on the successful methods, here is a generalized protocol for co-crystallizing HSD17B13 with inhibitors.
1. Protein Expression and Purification
2. Protein-Inhibitor Complex Formation
3. Crystallization
Table 2: Crystallization Condition for HSD17B13-Inhibitor Complex (PDB 8G89)
| Component | Concentration / Condition |
|---|---|
| Buffer | 0.1 M Sodium HEPES, pH 7.5 |
| Precipitant | 20% (w/v) PEG 6000 |
| Salt | 0.2 M Sodium chloride |
| Additive | Not specified in public entry |
| Temperature | Maintained at 20°C during trials [1]. |
4. Data Collection and Structure Determination
The diagram below outlines the key stages of the co-crystallization experiment, from protein preparation to structure analysis.
Structural analyses reveal that inhibitors bind to the enzyme's active site, interacting with both the protein residues and the NAD+ cofactor. Different chemical scaffolds occupy distinct paths leading to the active site, informing structure-based inhibitor design [1].
The table below summarizes the available key information for HSD17B13-IN-89.
| Property | Details |
|---|---|
| CAS Number | 2770247-94-2 [1] |
| Molecular Formula | C₂₃H₁₃Cl₂F₄N₃O₃ [1] |
| Molecular Weight | 526.27 g/mol [1] |
| Primary Target | 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor [1] |
| IC₅₀ | <0.1 μM for Estradiol [1] |
| Handling Advice | Store the product under the recommended conditions in the provided Certificate of Analysis (CoA) [1]. |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere [1]. |
Understanding the research context in which this compound has been used can provide valuable indirect clues for developing your own protocols.
Here are some anticipated questions and troubleshooting tips, formulated based on standard laboratory practices for handling novel organic compounds.
| Question / Issue | Suggested Guidance |
|---|---|
| The powder does not dissolve in my aqueous buffer. | This is highly likely. The molecular structure suggests low inherent aqueous solubility. Use a staged dilution protocol: first dissolve in a minimal amount of DMSO (e.g., prepare a 10-50 mM stock solution), then dilute into your assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid cytotoxicity and assay interference. |
| I cannot find solubility data in the CoA or online. | This is a common situation for research-grade tool compounds. Contact the manufacturer (MedChemExpress) directly for any unpublished solubility data or recommended reconstitution solvents. Empirically test small amounts of the compound in various solvents (DMSO, ethanol, methanol) to find an optimal stock solution. |
| The inhibitor shows no activity in my cellular assay. | Potential causes include poor cell permeability or instability in the culture medium. Verify your biochemical activity first. For cellular studies, ensure proper delivery; consider testing alongside a positive control if available. Inactivity could also be due to species-specific differences in the enzyme, as noted in some preclinical models [4]. |
| How should I store my stock solution? | Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light. Under these conditions, the solution is typically stable for several months. |
For a systematic approach to solubilizing this compound, you can follow the logical workflow below:
HSD17B13 is a liver-specific, lipid droplet-associated enzyme recognized as a promising therapeutic target for non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are protective against disease progression [1] [2].
The table below summarizes key characteristics of HSD17B13 and the available information on HSD17B13-IN-89.
| Aspect | Description |
|---|---|
| Biological Function | Lipid droplet-associated enzyme involved in hepatic lipid metabolism [1] [3] [4]. |
| Therapeutic Rationale | Loss-of-function variants protect against chronic liver disease progression, making it a high-value drug target [5] [1] [2]. |
| This compound | A small-molecule inhibitor of HSD17B13. Publicly available scientific literature does not contain specific data on its off-target profile. |
In the absence of specific profiling data for this compound, you can design experiments to empirically determine its selectivity.
| Experimental Approach | Methodology & Purpose |
|---|---|
| Enzyme Family Screening | Test this compound against other 17β-HSD family members (e.g., HSD17B11) and short-chain dehydrogenase/reductase (SDR) enzymes. Measures potential cross-reactivity within the same enzyme family [6]. |
| Kinase Panel Screening | Utilize commercial kinase profiling services (e.g., Eurofins, Reaction Biology). Assesses inhibition against a broad panel of kinases to rule out unintended activity on these common off-targets. |
| Cellular Phenotypic Assays | Treat various cell lines (hepatic and non-hepatic) with this compound and monitor for unexpected phenotypic changes using transcriptomics, lipidomics, or cell viability assays. Identifies cell-type-specific effects unrelated to HSD17B13 inhibition. |
| Structural Analysis & Modeling | Use published crystal structures of HSD17B13 (PDB IDs: 8G89, 8G84) to model this compound binding [7] [6]. Perform in silico docking studies against other proteins to predict potential off-target interactions. |
The following diagram outlines a recommended workflow for profiling this compound, starting with in silico predictions and moving through increasingly complex experimental models.
Here is a detailed methodology for a biochemical assay to test this compound against related enzymes, a critical step in establishing selectivity.
Protocol: Enzyme Family Selectivity Screening
The table below summarizes the available details for HSD17B13-IN-89, though key data for your request is missing.
| Property | Available Data | Missing / Unavailable Data |
|---|---|---|
| CAS Number | 2770247-94-2 [1] | - |
| Molecular Formula | C₂₃H₁₃Cl₂F₄N₃O₃ [1] | - |
| Molecular Weight | 526.27 g/mol [1] | - |
| Biological Activity | HSD17B13 inhibitor; IC₅₀ < 0.1 μM for Estradiol [1] | - |
| Research Application | Used in NAFLD/Nonalcoholic fatty liver diseases research [1] | - |
| Metabolic Stability | Not provided in search results | Half-life (T₁/₂), Intrinsic Clearance (CLint), Metabolite Profile |
| Solubility & Permeability | Not provided in search results | Aqueous solubility, Caco-2/MDCK permeability |
| Drug-Drug Interactions | Not provided in search results | CYP450 enzyme inhibition/induction potential |
Since direct data is unavailable, here are standard methodologies you can implement to assess the metabolic stability of this compound in your lab.
Answer: The most common and informative method is the Liver Microsome Assay, which predicts how quickly a compound is metabolized. Below is a detailed protocol and a visual workflow for this experiment.
Detailed Protocol: Metabolic Stability using Liver Microsomes
Reaction Mixture Preparation:
Initiation and Sampling:
Reaction Termination:
Sample Analysis:
Data Calculation:
Q: The parent compound disappears too rapidly in microsomal assays. How can we identify the major metabolic soft spots? A: Use the same LC-MS/MS system to perform metabolite identification.
Q: Our initial stability results are poor. What are the next steps? A: Consider these follow-up experiments:
While an exact selectivity ratio (like an IC50 value) for HSD17B13-IN-89 is not provided in the public literature, the table below summarizes the relevant findings that support the principle of selectivity.
| Aspect | Findings Related to HSD17B13 and HSD17B11 Selectivity |
|---|---|
| Structural Insights | Crystal structures of HSD17B13 reveal distinct inhibitor binding sites and different potential paths leading to the active site, providing a basis for designing selective inhibitors [1]. |
| Inhibitor Series | A sulfonamide-based inhibitor series demonstrated no measurable activity against related enzymes HSD11B13 or HSD2B13 in selectivity screening, indicating high selectivity is attainable within the enzyme family [2]. |
| Key Residues | Residues at the inhibitor binding site (e.g., E177, G178, A205, V293 in human HSD17B13) differ from those in the closely related HSD17B11, enabling selective inhibitor design [1]. |
To confidently determine the selectivity of this compound or any other inhibitor in your experiments, you can employ the following established methodologies.
To biochemically assess the potency and selectivity of a small-molecule inhibitor (e.g., this compound) against HSD17B13 relative to HSD17B11.
The following diagram outlines the key steps for conducting this selectivity assay:
Q: What if the inhibitor shows poor selectivity in my initial tests?
Q: How can I verify that the inhibitor is engaging with the target in a cellular model?
Q: The catalytic activity of protective HSD17B13 variants is reported differently across studies. What is the implication for inhibitor testing?
Q1: What is the known biology of HSD17B13 and why is it a therapeutic target? HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes [1] [2]. Genetic studies have established that loss-of-function variants in HSD17B13 (e.g., rs72613567) are protective against the progression of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) to more severe stages including steatohepatitis (MASH), fibrosis, and hepatocellular carcinoma [3] [4] [5]. This makes it a high-value target for therapeutic intervention.
Q2: What are the key cellular and molecular functions of HSD17B13? Research indicates HSD17B13 has multiple roles in hepatic lipid metabolism, though its precise endogenous function and substrates are still under investigation [3]. The table below summarizes its known and proposed functions:
| Function / Mechanism | Experimental Evidence | Significance / Consequence |
|---|---|---|
| Regulation of Lipolysis | Interacts with ATGL on lipid droplets; competes with CGI-58, inhibiting ATGL activation [2]. | Modulates hepatic triglyceride breakdown; influences lipid droplet size and steatosis [2]. |
| Phosphorylation at Ser33 | PKA phosphorylates Ser33; evolutionarily conserved PKA target site [2]. | Phosphorylation promotes interaction with ATGL and enhances lipolysis; dephosphorylation promotes lipid accumulation [2]. |
| Impact on Phospholipid Metabolism | Lipidomics in KO mice show altered hepatic phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylglycerol (PG) [1]. | Suggests a role in maintaining membrane lipid homeostasis; protective variants linked to increased phospholipids [1] [4]. |
| NAD-dependent Dehydrogenase Activity | Catalyzes oxidation of various substrates (e.g., β-estradiol, leukotriene B4, retinol) in vitro [3]. | Contributes to bioactivation/inactivation of lipid signaling molecules; exact physiological substrates unclear [3]. |
The following diagram illustrates the central role of HSD17B13 phosphorylation in regulating hepatic lipolysis:
Q3: What are critical considerations for developing cellular assays for HSD17B13? A major challenge is monitoring target engagement and efficacy in physiologically relevant systems.
Q4: How should we interpret data from protective HSD17B13 variants?
Q5: Are there discrepancies between mouse and human HSD17B13 biology? Yes, this is a critical consideration for pre-clinical studies.
Hsd17b13 knockout models show inconsistent and often minimal effects on liver injury, inflammation, and fibrosis compared to the clear protective effect in humans [6]. The effects are highly dependent on diet, sex, and the specific injury model used.Protocol 1: Measuring Endogenous 17B-HSD13 Activity in Primary Human Hepatocytes
Protocol 2: Lipidomic Profiling of HSD17B13-Modulated Systems
The provided data comes from a study on a related series of sulfonamide-based 17B-HSD13 inhibitors [1]. While HSD17B13-IN-89 itself is not explicitly mentioned, its properties can be inferred from close analogs.
The table below summarizes key parameters for compound 6, a potent inhibitor from the same series, providing a reference point for this compound's expected characteristics [1].
| Parameter | Value for Compound 6 (a close analog) | Experimental Context |
|---|---|---|
| Biochemical IC50 | 10 nM (95% CI: 5-22 nM) | Inhibition of β-estradiol turnover by purified recombinant human 17B-HSD13 [1]. |
| Cellular IC50 | 280 nM (95% CI: 240-330 nM) | Inhibition of β-estradiol turnover in HEK293AD cells overexpressing 17B-HSD13 [1]. |
| Experimental LogD | 2.0 | Shake-flask method at pH 7.4, indicating moderate lipophilicity [1]. |
| Papp (Passive Permeability) | 11 x 10-6 cm/s | Measured in Ralph Russ Canine Kidney (RRCK) cells [1]. |
The significant difference between biochemical and cellular potency for this class of compounds suggests that cell permeability is a critical factor for effective target engagement in a cellular environment [1].
Since a specific protocol for this compound is unavailable, here is a standard methodology for evaluating cell permeability, which can be adapted for your compound.
This protocol measures the ability of a compound to cross a cellular barrier.
1. Cell Culture:
2. Experiment Setup:
3. Sample Collection and Analysis:
The following diagram illustrates the logical workflow for this experiment:
If this compound shows low cellular uptake, consider these strategies informed by the structure-activity relationship (SAR) of its analog series [1].
| Issue | Potential Solution | Rationale & Example from Literature |
|---|---|---|
| Low Lipophilicity (LogD) | Modify the molecular structure to increase LogD to a range of 1.5-3.0. | Early leads with low LogD (0.6-0.9) had no cellular activity, while increasing LogD to 2.0 (Compound 6) significantly improved cellular potency [1]. |
| High Polarity | Replace or mask highly polar functional groups (e.g., carboxylic acids, sulfones). | Compound 2, which contained polar sulfonamide and sulfone groups, was inactive in cells despite good biochemical potency, likely due to low cell penetration [1]. Consider using ester prodrugs for carboxylic acids. |
| Lack of Active Transport | Investigate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Perform transport assays in both apical-to-basolateral and basolateral-to-apical directions. A significantly higher efflux ratio suggests active transport, which may require structural modification to avoid [2]. |
The table below summarizes key information about HSD17B13-IN-89 from the available source [1].
| Attribute | Description |
|---|---|
| Chemical Series | Sulfonamide-based inhibitor [1] |
| Reported Biochemical IC₅₀ | 10 nM (95% CI: 5-22 nM) [1] |
| Reported Cellular IC₅₀ | 280 nM (95% CI: 240-330 nM) [1] |
| Key Application | Probing enzymatic activity of HSD17B13 and its variants in endogenous systems like Primary Human Hepatocytes (PHHs) [1] |
| Note on Batch Variability | The source publication mentions "batch consistency" as a parameter that was achieved, but does not provide quantitative variability data [1]. |
The protocol below, derived from the source material, describes how this compound can be used to measure inhibition of endogenous HSD17B13 activity in Primary Human Hepatocytes (PHHs) using a synthetic surrogate substrate [1]. The DOT code and diagram illustrate this workflow.
Title: Cell-based Inhibition Assay Workflow
This assay provides a functional readout of target engagement in a physiologically relevant system [1].
Given the lack of specific data on batch variability, here are critical considerations for your work with this compound.
The table below summarizes the key identifying information for this compound, which is crucial for ordering and for the subsequent development of analytical standards [1] [2].
| Property | Description |
|---|---|
| CAS Number | 2770247-94-2 [1] [2] |
| Molecular Formula | C₂₃H₁₃Cl₂F₄N₃O₃ [1] [2] |
| Molecular Weight | 526.27 g/mol [1] [2] |
| IUPAC Name | 3,5-dichloro-N-[8-fluoro-3,4-dihydro-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]-5-quinazolinyl]-4-hydroxy-benzamide [2] |
| Chemical Activity | 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor (IC₅₀ < 0.1 μM for Estradiol) [1] |
While direct protocols for this compound are not available, recent literature on HSD17B13 provides a strong foundation for developing your own analytical and experimental methods.
Given the lack of published methods, you will likely need to establish your own protocols. Here is a logical workflow to follow, based on standard practices in the field.
Based on common challenges, here are some anticipated FAQs you could preemptively address:
Q: How can we confirm the inhibitory activity of our this compound batch in a cellular system?
Q: Our compound shows poor solubility in aqueous buffer. What can we do?
Q: Why do our results in mouse models not match the protective human genetic data?
While specific data for HSD17B13-IN-89 is unavailable, recent research has identified it as a potent, sulfonamide-based inhibitor of HSD17B13. The table below summarizes its known biochemical properties from preclinical studies [1]:
| Property | Description / Value |
|---|---|
| Reported Biochemical IC₅₀ | 10 nM (95% CI: 5-22 nM) against purified human HSD17B13 [1] |
| Cellular IC₅₀ | 280 nM (95% CI: 240-330 nM) in HEK293AD cells overexpressing HSD17B13 [1] |
| Inhibitor Class | Sulfonamide-based [1] |
| Structural Data | Co-crystal structure available (PDB ID: 8G89), showing interaction with NAD+ cofactor and active site residues [2] [3] |
Since direct data is unavailable, you may need to determine the plasma protein binding experimentally. The following workflow outlines the key steps, which are standard in early drug discovery [4].
Key Considerations for the Protocol:
% Bound = (1 - C_free / C_total) * 100, where C_free is the concentration in the buffer and C_total is the initial concentration in plasma.
BI-3231 is a recognized potent and selective inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) with potential for treating nonalcoholic steatohepatitis (NASH) and other liver diseases [1] [2] [3].
The table below summarizes its key characteristics:
| Characteristic | Details for BI-3231 |
|---|---|
| Molecular Weight | 380.37 g/mol [2] [3] |
| Molecular Formula | C16H14F2N4O3S [2] [3] |
| CAS Number | 2894848-07-6 [2] [3] |
| Primary Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) [1] [2] [3] |
| IC₅₀ (Human HSD17B13) | 1 nM [2] [3] |
| Kᵢ (Enzymatic Assay) | 0.7 nM [2] |
| Key Findings | Reduces triglyceride accumulation, restores lipid metabolism and homeostasis, increases mitochondrial activity in human and murine hepatocytes under lipotoxic stress [1]. |
| Potential Therapeutic Use | Nonalcoholic steatohepatitis (NASH) and other steatotic liver diseases [1] [3] |
The following diagram illustrates the key in vitro experimental workflow used to validate BI-3231's efficacy, as detailed in the search results [1].
Key Experimental Findings [1]:
The absence of "this compound" in the scientific literature retrieved could be due to several reasons. Here are suggestions for finding this information:
HSD17B13 is a liver-specific protein located on the surface of lipid droplets (the fat-storage organelles in liver cells) [1] [2]. Unlike other genetic risk factors that increase NAFLD severity, loss-of-function variants in the HSD17B13 gene are consistently associated with protection against disease progression.
The table below summarizes the key protective variants and their observed clinical effects:
| Variant | Variant Type | Major Clinical Associations in NAFLD |
|---|---|---|
| rs72613567 (c. -9+5 T>TA) [1] [3] | Splice variant leading to a truncated, non-functional protein [1] | Lower odds of developing NASH and advanced fibrosis [4] [3]; Reduced incidence of liver-related complications (e.g., ascites, HCC) over the long term [4]; Lower levels of liver enzymes (ALT/AST) [1] |
| rs6834314 [4] | Intergenic variant, highly linked with rs72613567 [4] [1] | Similar protective effects against NASH and liver-related complications as rs72613567 [4] |
| rs62305723 (p.P260S) [1] | Single amino acid mutation | Loss of enzymatic activity; associated with protection from chronic liver injury [1] |
The robust protective effect of these loss-of-function variants has established HSD17B13 as a promising and high-confidence target for the development of new NAFLD/NASH therapies [1] [2]. The goal of drug development is to create a therapeutic that mimics the protective effect seen in individuals who naturally carry these genetic variants.
Research into targeting HSD17B13 is ongoing, with several potential mechanisms being explored. While specific data on HSD17B13-IN-89 is unavailable, other strategies have been investigated in pre-clinical models.
The following diagram illustrates the key mechanistic pathways involved in targeting HSD17B13:
The supporting experimental evidence for these strategies includes:
The data in the table below summarizes the journey of optimizing a series of HSD17B13 inhibitors, starting from initial hits and culminating in a potent lead compound [1]. The key challenge was improving cellular activity by enhancing the molecules' permeability.
| Compound ID | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | LogD | Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|---|---|---|
| 1 | 200 | >70,000 | 0.9 | 1.7 |
| 2 | 770 | >80,000 | 0.6 | 4.0 |
| 3 | 140 | >63,000 | -0.2 | 0.9 |
| 4 | 47 | 3,400 | 0.9 | 15 |
| 5 | 85 | 1,200 | 0.5 | 5.3 |
| 6 | 10 | 280 | 2.0 | 11 |
Source: [1]
The SAR trends from this data are clear:
The understanding of these SARs is underpinned by high-resolution crystal structures of HSD17B13. These structures reveal how inhibitors bind to the enzyme's active site [2] [1].
The diagram above illustrates the key interactions:
The SAR for these inhibitors was established through a well-defined experimental workflow, which could be applied to characterize other compounds like HSD17B13-IN-89.
Key techniques include:
The most directly relevant data comes from the Protein Data Bank (PDB) entry 8G89, which depicts the structure of HSD17B13 in complex with its NAD+ cofactor and a small-molecule inhibitor [1]. Although the bound inhibitor is not HSD17B13-IN-89 itself, it is a structurally related compound from the same sulfonamide-based series, providing a definitive model for how such inhibitors bind [2].
The table below summarizes the key experimental details and the conserved binding interactions observed in the structure:
| Feature | Description |
|---|---|
| PDB ID | 8G89 [1] |
| Resolution | 2.22 Å [1] |
| Cofactor | NICOTINAMIDE-ADENINE-DINUCLEOTIDE (NAD+) [1] |
| Key Binding Interactions | • Benzoic acid group: Hydrogen bonds with active site residues Ser172, Tyr185, and the NAD+ cofactor [2]. • Sulfonamide group: Hydrogen bonds with residues Ser230 and Thr231 [2]. • Binding Site Location: Occupies the substrate-binding channel, sometimes co-bound with endogenous lipids or detergents [1] [2]. |
The structural data for 8G89 was generated using the following experimental workflow [1]:
This diagram illustrates the key protein-inhibitor interactions revealed by the crystallography data:
The structural data validates that inhibitors like this compound function by competitively occupying the enzyme's active site [2]. This prevents the natural substrate from binding, thereby inhibiting the enzymatic activity of HSD17B13.
Optimization of this inhibitor series focused on improving cellular potency by balancing biochemical affinity with physicochemical properties. The following structure-activity relationship (SAR) table summarizes this development journey, from initial hits to more advanced compounds:
| Compound | Biochemical IC₅₀ (nM) | Cell-Based IC₅₀ (nM) | Key Design Change & Impact |
|---|---|---|---|
| 1 | 200 | >70,000 | Initial hit; good biochemical potency but poor cellular activity due to low lipophilicity and permeability [2]. |
| 3 | 140 | >63,000 | Added fluorine; improved biochemical potency and protein interactions, but low LogD limited cell penetration [2]. |
| 4 | 47 | 3,400 | Replaced benzoic acid with quinoline; increased LogD and permeability, translating to modest cellular activity [2]. |
| 6 | 10 | 280 | Optimized structure; achieved high biochemical potency and significantly improved cellular activity through balanced LogD and permeability [2]. |
High-resolution crystal structures of HSD17B13 in complex with inhibitors reveal key aspects of its binding mode, which are critical for structure-based drug design [1].
Table 1: Key Characteristics of HSD17B13 Inhibitor Complexes
| Feature | Description |
|---|---|
| Protein Data Bank (PDB) ID | 8G89 (and related structures 8G84, 8G93, 8G9V) [2] [1] |
| Crystallized Protein | Full-length dog HSD17B13 (wild-type and mutant), and engineered human HSD17B13 [1] |
| Cofactor | Bound to Nicotinamide-Adenine-Dinucleotide (NAD+) in all structures [2] [1] |
| Key Inhibitor Interactions | Hydrogen bonds with active site residues S172, Y185, and the bound NAD+ cofactor [3] |
| Notable Structural Element | A substrate-specific loop (P218-T239) that undergoes conformational changes upon inhibitor binding [3] |
Table 2: Comparison of Two Distinct Inhibitor Series
| Characteristic | Series 1 (e.g., Compound 1) | Series 2 (Sulfonamide-based, e.g., Compound 6) |
|---|---|---|
| General Scaffold | Fluorophenol-containing [1] | Benzoic acid with a sulfonamide linker [3] |
| Key Interactions | Interacts with active site residues and NAD+ [1] | Hydrogen bonds with S172, Y185, NAD+; additional interactions with S230, T231, and E177 [3] |
| Additional Binding Features | Information not specified in available results | A "greasy ether tail" extends into a hydrophobic region (P260 to C-terminus), making hydrophobic contacts with I263, F266, L267 [3] |
| Cellular Activity | Active in cell-based assays [1] | Early leads showed low cellular permeability and activity; optimized compounds (e.g., 6) achieved good cellular potency (IC50 = 280 nM) [3] |
The determination of the HSD17B13-inhibitor binding modes relied on a complex experimental process, summarized below.
The following table summarizes the key structural data and interaction details for the HSD17B13-IN-1 and NAD+ complex, based on the crystal structure (PDB ID: 8G89) [1] [2]:
| Feature | Description |
|---|---|
| PDB ID | 8G89 [1] |
| Complex Composition | Full-length HSD17B13, NAD+ cofactor, inhibitor HSD17B13-IN-1 [1] [2] |
| Experimental Method | X-ray diffraction [1] |
| Resolution | 2.22 Å [1] |
| Key Interaction: Inhibitor & NAD+ | The fluorophenol group of HSD17B13-IN-1 acts as a pharmacophore, forming hydrogen bonds with the active site residues (Ser172, Tyr185) and the bound NAD+ cofactor [2] [3]. |
| Key Interaction: Inhibitor & Protein | The inhibitor's central heterocyclic core and southern phenol moiety interact with residues in the substrate-binding pocket, including Glu177 and the substrate-specific loop (Pro218-Thr239) [2] [3]. |
| Biological Implication | This binding mode, which directly competes with the cofactor, effectively blocks the enzyme's active site, preventing the oxidation of lipid substrates [2]. |
The structural data for the HSD17B13-IN-1/NAD+ complex was generated through a detailed biochemical and structural biology workflow. The diagram below outlines the key experimental stages.
The key methodological details for each stage are:
While a direct comparison table for HSD17B13-IN-89 is not feasible, here is a summary of other inhibitors mentioned in recent research to provide context for the field's progress:
| Inhibitor Name / Series | Key Characteristics | Reported Data (from Searches) |
|---|---|---|
| HSD17B13-IN-1 (Compound 1) | Fluorophenol-containing compound; binds active site with NAD+ [2]. | IC₅₀ (biochemical): Potent activity reported [2]. Cellular activity: Active in cell-based assays [2]. |
| BI-3231 | Optimized alkynyl phenol; potent and selective [4]. | IC₅₀ (biochemical): 1.4 μM (screeening hit); improved with optimization [4]. Selectivity: Good vs. HSD17B11 [4]. |
| Sulfonamide Series (e.g., compound 6) | Benzoic acid with sulfonamide; novel pharmacophore [3]. | IC₅₀ (biochemical): 10 nM [3]. Cellular activity: 280 nM (in overexpressing cells) [3]. Selectivity: High vs. related HSD enzymes [3]. |
The exact physiological substrate of HSD17B13 is still under investigation, which is a key focus of current research. Different inhibitors discovered via HTS using model substrates (like estradiol) may have varying efficiencies depending on the native substrate in the liver [4] [3]. Furthermore, the protective mechanism of certain human HSD17B13 genetic variants may involve not just a loss of enzymatic activity, but also reduced protein stability and scaffolding function, adding complexity to drug design [2] [3].
Although data on HSD17B13-IN-89 is unavailable, recent scientific publications provide context on HSD17B13 as a drug target and other inhibitor classes. The table below summarizes key findings from recent studies.
| Aspect | Key Findings from Recent Literature |
|---|---|
| Target Validation | Loss-of-function HSD17B13 variants protect against progression from steatosis to NASH, fibrosis, and HCC [1] [2] [3]. |
| Structural Insights | Crystal structures of HSD17B13 in complex with cofactor (NAD+) and inhibitors available (e.g., PDB ID: 8G89), aiding structure-based drug design [4] [5]. |
| Inhibitor Discovery | High-throughput screening identified inhibitor scaffolds (e.g., sulfonamide-based compounds) [5] [6]. Development of surrogate substrates enables quantitative measurement of inhibition in cells [6]. |
| Catalytic Activity of Variants | Some protective human variants (e.g., IsoD) retain catalytic activity toward certain substrates, suggesting protection may involve more than just loss of enzymatic function [6]. |
Based on the methodologies in the search results, the following diagram outlines a general workflow for the biochemical and cellular characterization of HSD17B13 inhibitors. This reflects the types of experiments you would likely need to compare for this compound.
The methodologies from recent literature provide a benchmark for key experiments [5] [6]:
| Therapeutic Approach / Compound | Type / Scaffold | Key Characteristics / Findings | Development Status / Source |
|---|
| Rapirosiran (ALN-HSD) [1] | siRNA (RNAi Therapeutic) | * Robust (78%) reduction in liver HSD17B13 mRNA.
For researchers, the key experimental findings and methodologies related to these strategies are as follows:
The different strategies work through distinct biological pathways, which can be visualized as follows:
This diagram illustrates the three main strategies for targeting HSD17B13:
Given the absence of data on "HSD17B13-IN-89," the following steps may be helpful for a comprehensive comparison: